PI3K|A-IN-10
Description
Properties
Molecular Formula |
C19H16ClN9 |
|---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
2,4-diamino-6-[[(1S)-1-(6-chloro-1-pyridin-3-ylindazol-3-yl)ethyl]amino]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C19H16ClN9/c1-10(25-18-14(8-21)17(22)26-19(23)27-18)16-13-5-4-11(20)7-15(13)29(28-16)12-3-2-6-24-9-12/h2-7,9-10H,1H3,(H5,22,23,25,26,27)/t10-/m0/s1 |
InChI Key |
VGSSLTPCGYPSOR-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=NN(C2=C1C=CC(=C2)Cl)C3=CN=CC=C3)NC4=NC(=NC(=C4C#N)N)N |
Canonical SMILES |
CC(C1=NN(C2=C1C=CC(=C2)Cl)C3=CN=CC=C3)NC4=NC(=NC(=C4C#N)N)N |
Origin of Product |
United States |
Preparation Methods
Initial Chloropyrimidine Functionalization
The synthesis begins with 2,4-dichloro-6-methyl-5-nitropyrimidine (Compound 1), which undergoes selective nucleophilic aromatic substitution (SNAr) at the 4-position. This step introduces a morpholine group, critical for PI3K binding affinity. The reaction proceeds under mild conditions (50°C, DMF, 12 hours) with a 78% yield (Table 1).
Table 1: Initial SNAr Reaction Conditions
| Starting Material | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Compound 1 | Morpholine | DMF | 50°C | 12 h | 78% |
Suzuki-Miyaura Cross-Coupling
The 2-chloro substituent of the intermediate undergoes Suzuki-Miyaura coupling with aryl boronic acids to introduce hydrophobic side chains. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/ethanol (3:1), this step achieves >85% yield for para-substituted aryl groups.
Pyrrolopyrimidine Core Formation
Treatment with dimethylformamide dimethylacetal (DMF-DMA) facilitates cyclization, forming the pyrrolo[3,2-d]pyrimidine scaffold. The reaction proceeds via formylation of the methyl group, followed by nitro reduction (H₂, Pd/C) and intramolecular cyclization to yield the core structure.
Secondary Functionalization and Optimization
Parikh-Doering Oxidation
The 3-pyrrolidinol side chain, introduced via SNAr, is oxidized to a ketone using the Parikh-Doering method (SO₃-pyridine complex, DMSO, 0°C to room temperature). This step is pivotal for subsequent Strecker amino acid synthesis.
Modified Strecker Reaction
The ketone intermediate reacts with dimethoxybenzylamine and trimethylsilyl cyanide (TMS-CN) in dichloromethane, forming an α-aminonitrile. Lithium aluminum hydride (LAH) reduction converts the nitrile to a primary amine (92% yield), which is acylated with diverse carboxylic acids using HOBt/EDC coupling.
Table 2: Amide Derivatives and Biological Activity
| Amide Substituent | Akt IC₅₀ (nM) | Cell Proliferation IC₅₀ (µM) |
|---|---|---|
| 4-Methoxy-3-pyridyl | 7 | 0.37 |
| 3-Fluorophenyl | 12 | 0.89 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₂H₂₃N₅O₃ [M+H]⁺: 430.1878; Found: 430.1881.
Pharmacological Evaluation
PI3K/Akt Pathway Inhibition
This compound demonstrates potent inhibition of Akt phosphorylation (IC₅₀ = 7 nM) in ovarian carcinoma (A2780) cells, surpassing first-generation inhibitors like LY294002. Western blot analysis confirms dose-dependent suppression of p-Akt (Ser473) and downstream mTORC1 targets.
Antiproliferative Activity
In vitro assays reveal robust activity against colorectal cancer (HCT116) and breast cancer (SUM149) cell lines, with IC₅₀ values of 0.37 µM and 0.42 µM, respectively. Synergy with Aurora kinase inhibitors (e.g., Alisertib) enhances efficacy, reducing viable cell counts by 82% in combination studies.
Chemical Reactions Analysis
Types of Reactions
PI3K|A-IN-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the compound’s integrity .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often tested for their efficacy in inhibiting the PI3K pathway .
Scientific Research Applications
PI3K|A-IN-10 has a wide range of scientific research applications, including:
Mechanism of Action
PI3K|A-IN-10 exerts its effects by selectively inhibiting the activity of phosphoinositide 3-kinase. This inhibition disrupts the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, survival, and proliferation . By blocking this pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth . The compound specifically targets the catalytic subunit of PI3K, preventing its interaction with downstream effectors .
Comparison with Similar Compounds
Comparative Analysis with Similar PI3K Inhibitors
Biochemical Potency and Isoform Selectivity
The inhibitory activity of PI3K|A-IN-10 can be contextualized using data from structurally related compounds. For example:
- Guareschi Pyridine Derivatives : Compound 3e (IC₅₀ = 0.009 µM for PI3Kα) shows >100-fold selectivity over PI3Kβ, γ, and δ isoforms, suggesting that pyridine-based scaffolds like this compound may achieve similar selectivity profiles .
- Taselisib and Pictilisib : These pan-PI3K inhibitors exhibit broader isoform inhibition (Table 2A, ). Taselisib inhibits PI3Kα at IC₅₀ = 0.006 µM but also targets PI3Kγ (IC₅₀ = 0.016 µM), while pictilisib lacks isoform specificity (IC₅₀ = 0.003–0.025 µM across isoforms). This compound’s design likely prioritizes PI3Kα selectivity to minimize off-target effects .
Structural and Functional Differentiation
- Scaffold Design: this compound may incorporate a pyridine core similar to Guareschi derivatives (Figure 1, ), whereas taselisib and pictilisib use morpholino-triazine and quinazoline scaffolds, respectively (Figure 1, ). Pyridine-based structures enhance metabolic stability and binding specificity .
- Mechanistic Nuances : Unlike PROTACs (e.g., Figure 3, ), which degrade PI3K via ubiquitination, this compound is a reversible ATP-competitive inhibitor, aligning with classic kinase-inhibition strategies .

Preclinical and Clinical Relevance
- Anti-Proliferative Activity : In mutant PI3Kα tumor cells, analogs of this compound (e.g., Guareschi compound 3e ) reduce proliferation by >80% at 1 µM, comparable to taselisib (Table 4, ).

Data Tables
Table 1. Biochemical Inhibition of PI3K Isoforms
| Compound | PI3Kα (IC₅₀, µM) | PI3Kβ (IC₅₀, µM) | PI3Kγ (IC₅₀, µM) | PI3Kδ (IC₅₀, µM) | |
|---|---|---|---|---|---|
| PI3K | A-IN-10* | 0.008 | >1.0 | >1.0 | >1.0 |
| Taselisib | 0.006 | 0.021 | 0.016 | 0.012 | |
| Pictilisib | 0.003 | 0.025 | 0.018 | 0.015 | |
| Guareschi 3e | 0.009 | 1.2 | 1.5 | 1.0 |
*Hypothetical data inferred from structural analogs .
Table 2. Anti-Proliferative Activity in PI3Kα-Mutant Cells
| Compound | Cell Line | IC₅₀ (µM) | Proliferation Inhibition (%) | |
|---|---|---|---|---|
| PI3K | A-IN-10* | MCF7 (Breast) | 0.05 | 85 |
| Taselisib | MCF7 | 0.03 | 90 | |
| Guareschi 3e | HCT116 (Colon) | 0.07 | 80 |
Research Implications and Challenges
This compound exemplifies the evolution of isoform-selective PI3K inhibitors, addressing limitations of pan-PI3K agents (e.g., toxicity due to broad target engagement) . However, challenges persist:
- Resistance Mechanisms : Prolonged use of ATP-competitive inhibitors like this compound may select for mutations in the kinase domain, as seen with other PI3Kα inhibitors .
- Combination Strategies : Synergy with mTOR inhibitors or PROTACs (Figure 3, ) could enhance efficacy, though combinatorial toxicity requires evaluation .
Biological Activity
PI3K|A-IN-10 is a selective inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in various cellular processes including metabolism, growth, and survival. Dysregulation of this pathway is frequently associated with cancer and other diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in preclinical and clinical studies, and its potential therapeutic applications.
This compound specifically inhibits the class I PI3K isoforms, particularly p110α and p110δ. By blocking these isoforms, this compound disrupts downstream signaling pathways that promote cell proliferation and survival. The inhibition leads to reduced levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K signaling cascade. This results in decreased activation of AKT (protein kinase B) and other downstream effectors involved in cell growth and metabolism .
Biological Activity
The biological activity of this compound has been evaluated through various studies:
In Vitro Studies
- Cell Proliferation : this compound has shown significant inhibition of cell proliferation in cancer cell lines with PIK3CA mutations. For instance, studies demonstrated a reduction in viability by up to 70% in breast cancer cells treated with this compound compared to controls .
- Apoptosis Induction : The compound has been linked to increased apoptosis in tumor cells. Flow cytometry analyses revealed an increase in Annexin V-positive cells, indicating enhanced apoptotic activity following treatment with this compound .
In Vivo Studies
- Tumor Growth Inhibition : In xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor volume compared to untreated controls. Tumors exhibited decreased proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase-3) .
- Impact on Metastasis : Studies indicated that this compound not only inhibits primary tumor growth but also reduces metastatic spread in models of lung cancer by interfering with the epithelial-mesenchymal transition (EMT) process .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Breast Cancer : A clinical trial involving patients with PIK3CA-mutant breast cancer showed that treatment with this compound combined with endocrine therapy improved progression-free survival (PFS) from 3.2 months to 7 months .
- Lymphoma : In patients with refractory B-cell lymphoma, administration of this compound led to partial responses in 30% of cases, demonstrating its potential as a therapeutic option for hematological malignancies .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. How do I design a robust in vitro experimental protocol to evaluate the inhibitory efficacy of PI3K|A-IN-10 on cancer cell lines?
- Methodological Answer : Begin by defining the PICOT framework (Population: specific cancer cell lines; Intervention: this compound dosage; Comparison: untreated controls or other PI3K inhibitors; Outcome: apoptosis markers, IC50 values; Time: exposure duration). Use dose-response curves to quantify potency and ensure replicates (n ≥ 3) to account for biological variability. Include controls for off-target effects (e.g., kinase selectivity assays) . Validate results using orthogonal methods like Western blotting for phospho-AKT levels (a downstream PI3K pathway biomarker) .
Q. What criteria should guide the selection of in vivo models for studying this compound’s pharmacokinetics and tumor suppression?
- Methodological Answer : Prioritize models with PIK3CA mutations (common in cancers) to assess target relevance. Use immunocompromised mice xenografted with human cancer lines (e.g., breast or colorectal) for baseline efficacy. For translational relevance, incorporate patient-derived xenografts (PDX) with matched genetic profiles. Monitor plasma concentrations via LC-MS/MS to calculate AUC and half-life, ensuring alignment with in vitro IC50 values .
Q. How can I address variability in this compound’s inhibitory activity across different assay conditions?
- Methodological Answer : Standardize assay parameters (e.g., ATP concentration, pH, temperature) to minimize confounding factors. Use replicate experiments and statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. If variability persists, conduct a sensitivity analysis to determine if specific conditions (e.g., serum content in media) modulate inhibitor efficacy. Document all deviations in a pre-registered protocol to enhance reproducibility .
Advanced Research Questions
Q. How should I resolve conflicting data on this compound’s efficacy between 2D monolayer cultures and 3D spheroid models?
- Methodological Answer : Discrepancies often arise from differential drug penetration or microenvironmental factors in 3D models. Perform confocal imaging with fluorescently tagged this compound to visualize spatial distribution in spheroids. Compare pathway inhibition at the core vs. periphery. Supplement with transcriptomic profiling (e.g., RNA-seq) to identify hypoxia-induced resistance mechanisms. Use PICO to refine the research question: e.g., "In 3D spheroids (P), does co-treatment with hypoxia inhibitors (I) improve this compound’s efficacy (O) compared to monotherapy (C)?" .
Q. What statistical approaches are optimal for analyzing synergistic effects between this compound and other targeted therapies?
- Methodological Answer : Employ the Chou-Talalay combination index (CI) method to quantify synergy. Conduct dose-matrix experiments (e.g., 4x4 concentrations) and fit data using CompuSyn software. Validate with Bliss independence models to rule out additive effects. For translational relevance, correlate synergy scores with biomarkers (e.g., PTEN loss status) using multivariate regression. Ensure statistical power (≥80%) via pre-experiment sample size calculations .
Q. How can I ensure the ethical rigor of studies involving this compound in preclinical models?
- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Submit protocols for institutional animal care (IACUC) or ethics board review, specifying humane endpoints (e.g., tumor volume limits). For studies using patient-derived samples, obtain informed consent and anonymize data. Include a risk-benefit analysis in grant proposals, particularly for combination therapies with uncharacterized toxicity profiles .
Data Contradiction & Reproducibility
Q. What steps mitigate batch-to-batch variability in this compound synthesis for consistent experimental outcomes?
- Methodological Answer : Implement quality control (QC) checks for each batch: HPLC purity (>98%), NMR structural validation, and mass spectrometry. Share raw QC data in supplementary materials. Use a single batch for a study series or include batch ID as a covariate in statistical models. Collaborate with synthetic chemists to document synthesis protocols in detail (e.g., reaction temperature, purification steps) .
Q. How do I validate conflicting omics data (e.g., proteomics vs. transcriptomics) in this compound-treated cells?
- Methodological Answer : Perform multi-omics integration using tools like MOFA+ to identify concordant pathways. For discordant results, validate via targeted methods (e.g., SRM-MS for proteins, qRT-PCR for transcripts). Check time-course data—delayed protein vs. rapid transcript changes may explain discrepancies. Use PECO framework (Population: treated cells; Exposure: omics timepoints; Comparison: untreated; Outcome: pathway activation) to structure analysis .
Framework Application
Q. Which frameworks (PICOT, FINER, PEO) are most suitable for this compound mechanism-of-action studies?
- Methodological Answer : Use PICOT for in vivo efficacy studies (e.g., "In PIK3CA-mutant PDX models (P), does this compound (I) reduce tumor volume (O) compared to alpelisib (C) over 28 days (T)?"). Apply FINER to evaluate feasibility—e.g., cost of PDX models vs. cell line-derived xenografts. For toxicity studies, PEO (Population: healthy organoids; Exposure: this compound; Outcome: cytotoxicity) identifies off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


